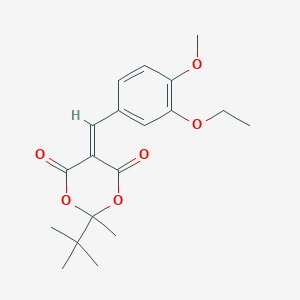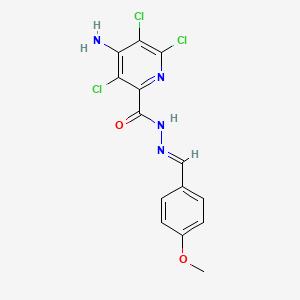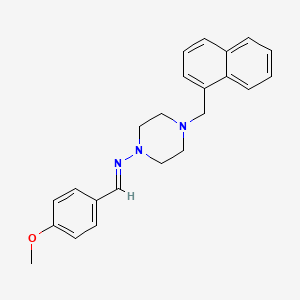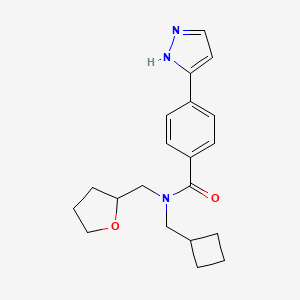
2-tert-butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMEDA is a versatile molecule that can be synthesized using different methods, and its unique chemical structure makes it an interesting compound to study.
作用机制
The mechanism of action of BMEDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMEDA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMEDA has been shown to have various biochemical and physiological effects, including the inhibition of topoisomerase II, induction of apoptosis in cancer cells, and the synthesis of novel materials with unique properties. In vitro studies have shown that BMEDA has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMEDA has also been shown to have low toxicity towards normal cells, making it a promising candidate for further investigation.
实验室实验的优点和局限性
BMEDA has several advantages for lab experiments, including its high purity and yield, versatility, and low toxicity towards normal cells. However, BMEDA also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for research on BMEDA, including the investigation of its potential as an anticancer agent, the synthesis of novel materials using BMEDA as a building block, and the development of new synthetic methods for BMEDA. Further studies are needed to fully understand the mechanism of action of BMEDA and to optimize its synthesis and handling for various applications. Additionally, the potential toxicity of BMEDA towards normal cells should be further investigated to ensure its safety for clinical use.
合成方法
BMEDA can be synthesized using different methods, including the reaction of 3-ethoxy-4-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of piperidine, followed by the reaction of the resulting product with malonic acid in the presence of acetic anhydride. Another method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of piperidine, followed by the reaction of the resulting product with malonic acid in the presence of acetic anhydride and sodium acetate. Both methods yield BMEDA with high purity and yield.
科学研究应用
BMEDA has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and organic synthesis. In materials science, BMEDA has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and mechanical strength. In drug discovery, BMEDA has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In organic synthesis, BMEDA has been used as a catalyst for various reactions, including the synthesis of chiral compounds.
属性
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-23-15-11-12(8-9-14(15)22-6)10-13-16(20)24-19(5,18(2,3)4)25-17(13)21/h8-11H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAJWYSWRSBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5607948.png)



![4-[(2-furylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607982.png)
![methyl (2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)carbamate](/img/structure/B5608002.png)
![3-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5608012.png)
![3-[(2-fluorobenzyl)oxy]-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5608017.png)
![N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5608029.png)
![ethyl (2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5608043.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5608059.png)
![1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)
